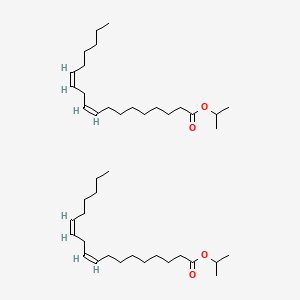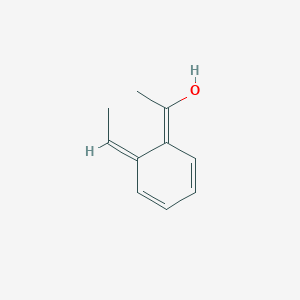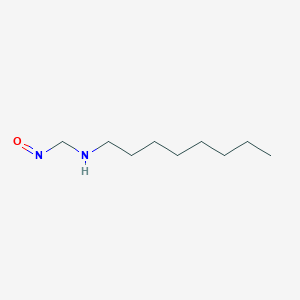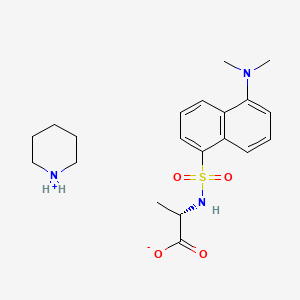
2,6-Di-tert-butyl-4-(1-methoxyethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methoxyethyl)-2,6-ditert-butyl-phenol is an organic compound with a complex structure that includes a phenol group substituted with methoxyethyl and ditert-butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxyethyl)-2,6-ditert-butyl-phenol typically involves the alkylation of 2,6-ditert-butylphenol with 1-methoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
4-(1-Methoxyethyl)-2,6-ditert-butyl-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
4-(1-Methoxyethyl)-2,6-ditert-butyl-phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
作用機序
The mechanism by which 4-(1-Methoxyethyl)-2,6-ditert-butyl-phenol exerts its effects involves its interaction with molecular targets such as free radicals. The phenol group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties. This interaction helps in reducing oxidative stress and protecting cells from damage.
類似化合物との比較
Similar Compounds
2,6-Ditert-butylphenol: Lacks the methoxyethyl group but shares similar antioxidant properties.
4-Methoxyphenol: Contains a methoxy group but lacks the ditert-butyl groups, resulting in different chemical behavior.
2,6-Ditert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetics.
Uniqueness
4-(1-Methoxyethyl)-2,6-ditert-butyl-phenol is unique due to the presence of both methoxyethyl and ditert-butyl groups, which enhance its stability and antioxidant properties compared to similar compounds. This combination of functional groups makes it particularly effective in applications requiring robust antioxidant activity.
特性
CAS番号 |
5456-18-8 |
|---|---|
分子式 |
C17H28O2 |
分子量 |
264.4 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(1-methoxyethyl)phenol |
InChI |
InChI=1S/C17H28O2/c1-11(19-8)12-9-13(16(2,3)4)15(18)14(10-12)17(5,6)7/h9-11,18H,1-8H3 |
InChIキー |
YWUVHLCPQKQMRU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)



![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)


![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)



![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)

